UV Spectral Shift: 2-Iodotyrosine vs. 3-Iodotyrosine
Iodination at the 2-position of the phenolic ring induces a characteristic shift in UV absorbance maxima and pKa-dependent spectral properties compared to 3-iodo and non-iodinated tyrosine derivatives. These spectral differences enable direct differentiation and quantification of the 2-iodo isomer in free amino acid form or within peptides [1].
| Evidence Dimension | UV absorbance maxima and pH-dependent spectral shifts |
|---|---|
| Target Compound Data | Distinct absorbance maxima and pH-dependent spectral profile (specific λmax values not reported; pattern of spectral change enables differentiation from other isomers) |
| Comparator Or Baseline | Tyrosine, 3-iodotyrosine, and other halogenated derivatives |
| Quantified Difference | Qualitative but reproducible spectral differentiation: the 2-iodo isomer exhibits a unique absorbance profile and pH-dependent shift pattern relative to the 3-iodo isomer and parent tyrosine. |
| Conditions | UV-Vis spectrophotometry; spectral properties measured across varying pH ranges |
Why This Matters
This spectral fingerprint allows for rapid, non-destructive quality control and verification of correct isomer incorporation during peptide synthesis and purification.
- [1] Pérez, S., et al. (2002). Analysis of fluorine and iodine derivatives of tyrosine. Journal of Chromatography A, 943(1), 21-28. View Source
